XAV-939

Descripción general

Descripción

XAV939 es un inhibidor de molécula pequeña conocido por su capacidad para inhibir las enzimas tankyrase, específicamente tankyrase 1 y tankyrase 2. Esta inhibición conduce a la estabilización de las proteínas axin y la posterior degradación de β-catenina, bloqueando así la vía de señalización Wnt/β-catenina . Este compuesto ha llamado la atención debido a sus posibles aplicaciones terapéuticas en diversas enfermedades, como el cáncer y el infarto de miocardio .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: XAV939 se puede sintetizar a través de un proceso químico de varios pasosLas condiciones de reacción a menudo incluyen el uso de disolventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones .

Métodos de producción industrial: En un entorno industrial, la producción de XAV939 implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y química de flujo continuo puede mejorar la eficiencia y escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: XAV939 principalmente sufre reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las condiciones a menudo implican el uso de disolventes apróticos polares como el DMSO.

Reacciones de oxidación: Se pueden usar agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reacciones de reducción: Se emplean comúnmente agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir diversos derivados de XAV939 con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Cancer Research

XAV-939 has been extensively studied for its anticancer properties across various types of cancers:

- Oral Squamous Cell Carcinoma : A study demonstrated that conjugating this compound with gold nanospheres enhanced its potency by 20 times compared to its free form. This bioconjugate significantly improved drug delivery and cytotoxicity against HSC-3 cancer cells .

- Neuroblastoma : Research indicated that this compound inhibited the stemness and migration of neuroblastoma cells by inducing apoptosis through Wnt pathway inhibition. The compound was shown to decrease cell viability while enhancing apoptotic markers .

- Breast and Colon Cancer : this compound effectively suppressed the proliferation of breast cancer (MDA-MB231) and colon cancer cells by targeting the Wnt signaling pathway. The compound demonstrated dose-dependent inhibition of cell viability .

Table 1: Summary of Cancer Studies Involving this compound

Osteoblast Differentiation

Recent studies have identified this compound as a significant enhancer of osteoblast differentiation from human bone marrow stromal cells (hBMSCs). The compound increased alkaline phosphatase (ALP) activity and mineralized matrix formation, indicating its potential use in bone regeneration therapies. Gene expression analysis revealed substantial upregulation of osteoblast-related genes upon treatment with this compound .

Table 2: Effects of this compound on Osteoblast Differentiation

Cellular Mechanisms

This compound has been shown to influence various cellular mechanisms beyond cancer treatment:

- Epithelial-Mesenchymal Transition : Studies indicate that this compound inhibits epithelial-mesenchymal transition (EMT) in specific fibrosis models, showcasing its potential in treating fibrotic diseases .

- Cardiomyocyte Differentiation : The compound has also been utilized in protocols for promoting cardiomyocyte differentiation from mesoderm progenitor cells, highlighting its versatility in regenerative medicine applications .

Case Study 1: Application in Oral Cancer Therapy

In a study involving HSC-3 cells, researchers conjugated this compound to nanoparticles, resulting in a significant increase in drug potency and targeted delivery. The study provided quantitative data on the enhanced effectiveness of the bioconjugate compared to free drug administration.

Case Study 2: Osteoblast Differentiation Enhancement

A comprehensive analysis was conducted on hBMSCs treated with varying concentrations of this compound. Results indicated a clear dose-response relationship with increased ALP activity and mineralization over time, suggesting its potential therapeutic application in osteoporosis treatment.

Mecanismo De Acción

XAV939 ejerce sus efectos inhibiendo la actividad de las enzimas tankyrase, específicamente tankyrase 1 y tankyrase 2. Esta inhibición conduce a la estabilización de las proteínas axin, que a su vez promueve la degradación de β-catenina. Al bloquear la vía de señalización Wnt/β-catenina, XAV939 puede modular varios procesos celulares, incluida la proliferación celular, la diferenciación y la apoptosis .

Compuestos similares:

IWR-1: Otro inhibidor de la vía de señalización Wnt/β-catenina, pero con un mecanismo de acción diferente.

JW55: Un inhibidor de tankyrase similar a XAV939, pero con diferentes propiedades farmacocinéticas.

G007-LK: Un potente inhibidor de tankyrase con un mecanismo de acción similar a XAV939.

Singularidad de XAV939: XAV939 es único debido a su alta especificidad para tankyrase 1 y tankyrase 2, así como su capacidad para estabilizar eficazmente las proteínas axin y promover la degradación de β-catenina. Esta especificidad lo convierte en una herramienta valiosa en la investigación y en posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

IWR-1: Another inhibitor of the Wnt/β-catenin signaling pathway, but with a different mechanism of action.

JW55: A tankyrase inhibitor similar to XAV939, but with different pharmacokinetic properties.

G007-LK: A potent tankyrase inhibitor with a similar mechanism of action to XAV939.

Uniqueness of XAV939: XAV939 is unique due to its high specificity for tankyrase 1 and tankyrase 2, as well as its ability to effectively stabilize axin proteins and promote β-catenin degradation. This specificity makes it a valuable tool in research and potential therapeutic applications .

Actividad Biológica

XAV-939 is a small molecule inhibitor primarily recognized for its role in modulating the Wnt/β-catenin signaling pathway. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly due to its ability to inhibit tumor cell proliferation and promote differentiation in specific cell types, such as osteoblasts.

This compound exerts its biological effects by inhibiting tankyrase (TNKS), an enzyme that plays a crucial role in the regulation of the Wnt signaling pathway. By binding to the catalytic poly-ADP-ribose polymerase (PARP) domain of tankyrase, this compound stabilizes Axin, a key component of the β-catenin destruction complex. This stabilization leads to the degradation of β-catenin, thereby inhibiting Wnt signaling and its downstream transcriptional activities .

Effects on Osteoblast Differentiation

Recent studies have demonstrated that this compound enhances osteoblastic differentiation from human bone marrow stem cells (hBMSCs). The compound significantly increases alkaline phosphatase (ALP) activity and mineralized matrix formation, indicating its potential utility in bone regeneration therapies. A detailed gene expression analysis revealed that treatment with this compound resulted in the upregulation of 847 mRNA transcripts associated with osteoblast differentiation and downregulation of 614 transcripts .

Table 1: Gene Expression Changes Induced by this compound

| Category | Upregulated Genes | Downregulated Genes |

|---|---|---|

| Osteoblast Differentiation | 847 | 614 |

| Inflammatory Response | Significant | N/A |

| TGFβ Signaling | Significant | N/A |

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cell lines, including small-cell lung cancer (SCLC) and neuroblastoma cells. In SCLC models, this compound treatment led to a dose-dependent reduction in cell viability, which was associated with decreased expression levels of β-catenin and cyclin D1—key regulators of cell cycle progression .

Case Study: Small-Cell Lung Cancer (SCLC)

In a study examining the effects of this compound on H446 SCLC cells:

- Treatment : Cells were treated with varying concentrations (10, 20, and 40 µM) of this compound.

- Findings :

- Significant downregulation of β-catenin and cyclin D1 was observed.

- The inhibition was not time-dependent but showed clear dose dependency.

These results suggest that this compound may serve as a promising candidate for targeted cancer therapies by specifically inhibiting Wnt/β-catenin signaling without affecting other pathways such as NF-κB or TGF-β .

Potential Synergistic Effects

Research indicates that combining this compound with other chemotherapeutic agents can yield synergistic effects. For instance, when used alongside cisplatin (DDP), low doses of this compound exhibited antagonistic effects, while higher doses resulted in enhanced efficacy against cancer cells .

Propiedades

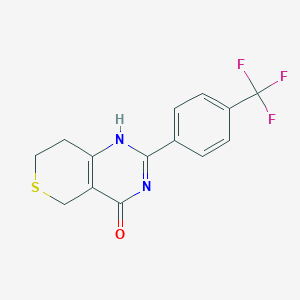

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2OS/c15-14(16,17)9-3-1-8(2-4-9)12-18-11-5-6-21-7-10(11)13(20)19-12/h1-4H,5-7H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGQSVMIPOVQAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=C1N=C(NC2=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369423 | |

| Record name | 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284028-89-3 | |

| Record name | 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XAV 939 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.